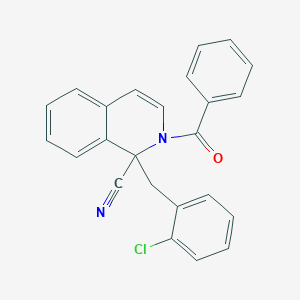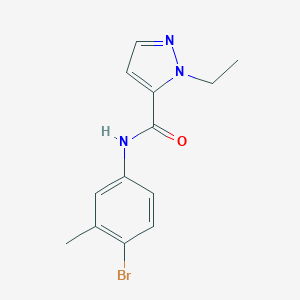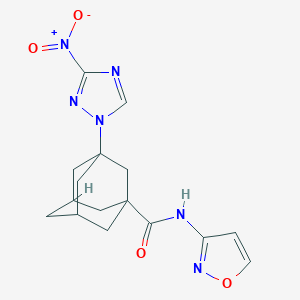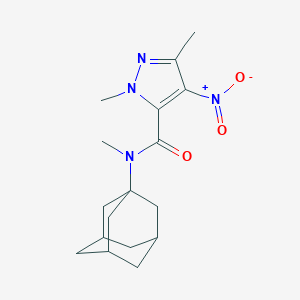
2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, also known as BC-DHQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BC-DHQ belongs to the family of isoquinoline derivatives, which have been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of several cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways play a crucial role in cell growth, proliferation, and survival, and their dysregulation has been implicated in the development of several diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile is its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, this compound has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its moderate yield, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, including the development of more efficient synthesis methods to increase yield, the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents, and the exploration of its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 1,2-dihydroisoquinoline in the presence of a base catalyst. This reaction yields 2-chlorobenzyl-1,2-dihydroisoquinoline, which is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst to produce this compound. The yield of this compound is typically moderate, ranging from 30-50%.
Aplicaciones Científicas De Investigación
2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile has been studied extensively for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been studied for its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C24H17ClN2O |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
2-benzoyl-1-[(2-chlorophenyl)methyl]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H17ClN2O/c25-22-13-7-5-11-20(22)16-24(17-26)21-12-6-4-8-18(21)14-15-27(24)23(28)19-9-2-1-3-10-19/h1-15H,16H2 |
Clave InChI |
XAOLJOPFKCXITG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=CC=C4Cl)C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=CC=C4Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)



![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)



![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
